4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane
Brand Name: Vulcanchem
CAS No.: 1092060-77-9
VCID: VC2590677
InChI: InChI=1S/C13H19BO2/c1-10-5-7-12(8-6-10)14-15-11(2)9-13(3,4)16-14/h5-8,11H,9H2,1-4H3
SMILES: B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)C
Molecular Formula: C13H19BO2
Molecular Weight: 218.1 g/mol

4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane

CAS No.: 1092060-77-9

Cat. No.: VC2590677

Molecular Formula: C13H19BO2

Molecular Weight: 218.1 g/mol

* For research use only. Not for human or veterinary use.

4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane - 1092060-77-9

Specification

CAS No. 1092060-77-9
Molecular Formula C13H19BO2
Molecular Weight 218.1 g/mol
IUPAC Name 4,4,6-trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane
Standard InChI InChI=1S/C13H19BO2/c1-10-5-7-12(8-6-10)14-15-11(2)9-13(3,4)16-14/h5-8,11H,9H2,1-4H3
Standard InChI Key IYTPJHRQJDVFDF-UHFFFAOYSA-N
SMILES B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)C
Canonical SMILES B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)C

Introduction

Chemical Identity and Structural Properties

Identification Parameters

The compound 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane is uniquely identified through several chemical identifiers, summarized in Table 1 below:

ParameterValue
CAS Registry Number1092060-77-9
Molecular FormulaC₁₃H₁₉BO₂
Molecular Weight218.10 g/mol
IUPAC Name4,4,6-trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane
Standard InChIInChI=1S/C13H19BO2/c1-10-5-7-12(8-6-10)14-15-11(2)9-13(3,4)16-14/h5-8,11H,9H2,1-4H3
Standard InChIKeyIYTPJHRQJDVFDF-UHFFFAOYSA-N
SMILES NotationB1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)C
MDL NumberMFCD28101503

Table 1: Chemical Identifiers for 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane

Structural Features

Physical and Chemical Properties

Physical State and Appearance

4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane exists as a colorless oil at standard room temperature and pressure . This physical state facilitates its handling in laboratory settings and contributes to its versatility in synthetic applications.

Thermodynamic Properties

The compound exhibits specific thermodynamic properties that determine its behavior under various conditions, as detailed in Table 2:

PropertyValueConditions/Notes
Boiling Point311.9±21.0 °CAt 760 Torr (predicted via SciFinder)
Melting PointNot Available-
Density0.98±0.10 g/cm³At 20.00 °C (predicted via SciFinder)
Specific Gravity (20/20)Not Available-
Refractive IndexNot Available-

Table 2: Thermodynamic Properties of 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane

Chemical Reactivity

Applications in Organic Synthesis

Cross-Coupling Reactions

4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane serves as a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental processes in modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acid derivatives. The compound's role in such transformations can be summarized as follows:

  • It functions as a stable source of the 4-methylphenyl group in coupling reactions

  • The dioxaborinane ring provides enhanced stability compared to free boronic acids

  • Under palladium catalysis, it effectively transfers the aryl group to form new C-C bonds

  • The compound's stability allows for improved handling and shelf life compared to some alternative organoboron reagents

Advantages in Synthetic Applications

The use of 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane offers several advantages in synthetic chemistry:

  • Enhanced stability compared to boronic acids, which can undergo dehydration or other decomposition pathways

  • Controlled reactivity that allows for selective transformations

  • Compatible with various catalytic systems, particularly palladium-based catalysts

  • Useful for introducing the 4-methylphenyl (p-tolyl) group into complex molecular structures

Hazard TypeClassificationDescription
Signal WordWarningIndicates moderate hazard level
Hazard StatementsH302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled
Precautionary StatementsP264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, P501Specific safety precautions for handling, exposure, storage, and disposal

Table 3: Hazard Classifications for 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane

Comparison with Related Compounds

Structural Isomers

An important structural isomer of 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane is its meta-substituted counterpart, 4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane (CAS: 1310404-79-5) . These compounds differ in the position of the methyl group on the phenyl ring, which affects their electronic properties and potentially their reactivity in synthetic applications. Table 4 provides a comparative analysis of these isomers:

Property4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane
CAS Number1092060-77-91310404-79-5
Methyl PositionPara (4-position)Meta (3-position)
Molecular FormulaC₁₃H₁₉BO₂C₁₃H₁₉BO₂
Molecular Weight218.10 g/mol218.10 g/mol
InChIKeyIYTPJHRQJDVFDF-UHFFFAOYSA-NPYYVQRSUPLUHSL-UHFFFAOYSA-N

Table 4: Comparison of Para and Meta Methylphenyl Dioxaborinane Isomers

Related Boronic Acid Derivatives

4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane belongs to a broader family of organoboron compounds used in synthetic chemistry. Other related structures include:

  • Pinacol boronic esters (e.g., 4,4,5,5-tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane)

  • Neopentyl glycol boronic esters

  • Free boronic acids (e.g., 4-methylphenylboronic acid)

  • Potassium trifluoroborate salts (e.g., potassium 4-methylphenyltrifluoroborate)

Each of these derivatives offers different stability, solubility, and reactivity profiles, making them suitable for specific synthetic applications based on reaction conditions and requirements.

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